molecular formula C6H4ClNO3 B1208343 5-Chloro-2-hydroxynicotinic acid CAS No. 38076-80-1

5-Chloro-2-hydroxynicotinic acid

Cat. No.: B1208343
CAS No.: 38076-80-1
M. Wt: 173.55 g/mol
InChI Key: XBHXNMLFJZTSAS-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxynicotinic acid: is an organic compound belonging to the family of heterocyclic aromatic acids. It is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the nicotinic acid ring.

Scientific Research Applications

Synthesis and Structural Characterization

  • 5-Chloro-2-hydroxynicotinic acid is involved in the synthesis of triorganotin compounds, which have been characterized using elemental analysis, IR and NMR spectroscopy, and single crystal X-ray diffraction. These compounds exhibit a one-dimensional linear polymer structure through interactions between oxygen atoms and tin atoms of adjacent molecules (Gao, 2012).

Antitumor Activity

  • A specific triphenyltin compound derived from this compound exhibits significant antitumor activity. This compound's structure, characterized by single crystal X-ray diffraction, forms a one-dimensional linear polymer (Gao et al., 2021).

Energetics and Molecular Structure

  • The energetics and molecular structure of this compound, among other hydroxynicotinic acids, have been studied using experimental and computational chemistry techniques. These studies include determining molecular and crystal structures and analyzing energetics in solid and gaseous phases (Santos et al., 2009).

Luminescence Properties

  • Lanthanide complexes of 2-hydroxynicotinic acid, which is structurally similar to this compound, exhibit distinct luminescence properties. These properties have been characterized by photoluminescence measurements, showing potential applications in materials science (Soares-Santos et al., 2003).

Gas-Phase Structure Analysis

  • Infrared multiple-photon dissociation spectroscopy has been used to determine the gas-phase structure of deprotonated 6-hydroxynicotinic acid, a compound closely related to this compound. This method helps in understanding the tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).

Metallomacrocyclic Compound Formation

  • This compound reacts with palladium to form neutral metallomacrocyclic compounds. These compounds, characterized by single crystal X-ray analyses, demonstrate the versatility of this compound in forming complex structures (Brasey et al., 2005).

Coordination Polymer Synthesis

  • The compound has been used in the hydrothermal synthesis of a zinc(II) coordination polymer. Its structure was determined by X-ray crystallography, contributing to the field of coordination chemistry and materials science (Zhang et al., 2011).

Self-Assembling Macrocyclic Complexes

  • This compound is also involved in the formation of mixed tri- and dibutyltin macrocyclic complexes. These complexes have been characterized by various spectroscopic methods and crystallography, showcasing its role in self-assembling macrocyclic structures (Ma et al., 2009).

Cardioprotective Effects

  • Derivatives of 5-hydroxynicotinic acid, a close analog of this compound, have shown cardioprotective effects. This research suggests potential medicinal applications for derivatives of these compounds (Danilenko, 2017).

Luminescent Sensor Applications

  • Coordination polymers based on 5-hydroxynicotinic acid have been utilized as luminescent sensors for Fe3+, indicating potential applications in analytical chemistry (Zhang et al., 2019).

Safety and Hazards

5-Chloro-2-hydroxynicotinic acid is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with nicotinic acid hydroxylase, an enzyme that catalyzes the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid . This interaction is crucial for the metabolic pathways involving nicotinic acid degradation. Additionally, this compound may interact with other enzymes involved in redox reactions, given its structural similarity to nicotinic acid.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of nicotinic acid receptors, which play a role in lipid metabolism and inflammatory responses . By binding to these receptors, this compound can alter gene expression patterns and metabolic flux, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, its interaction with nicotinic acid hydroxylase involves the formation of a stable enzyme-substrate complex, which facilitates the hydroxylation process . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate lipid metabolism and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid hydroxylase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This pathway is essential for the degradation of nicotinic acid and the production of metabolites like propionate and acetate . The compound’s role in these pathways underscores its significance in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its biochemical efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-hydroxynicotinic acid typically involves the halogenation of 2-hydroxynicotinic acid. One common method is the use of alkali-metal hypohalites in a strongly alkaline solution (pH 12 and above). This process ensures the selective chlorination at the 5-position without replacing the carboxy group with a halogen . Another method involves the reaction of 5-amino-2-hydroxynicotinic acid with hydrochloric acid and sodium nitrate .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes using sodium hypochlorite or other hypohalites under controlled pH conditions to ensure high yield and purity. The product is then isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-hydroxynicotinic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

  • **Nucleophilic

Properties

IUPAC Name

5-chloro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHXNMLFJZTSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191483
Record name 5-Chloro-2-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-80-1
Record name 5-Chloro-2-hydroxynicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxy-nicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can microorganisms utilize 5-chloro-2-hydroxynicotinic acid as a source of energy and carbon?

A: Yes, certain bacteria, specifically a species of Mycobacterium, have been shown to utilize this compound as their sole source of carbon and energy. [] This suggests the existence of a metabolic pathway within these bacteria capable of breaking down this compound.

Q2: What is the initial step in the microbial degradation of this compound?

A: Research indicates that the initial metabolic product in the degradation pathway of this compound is 5-chloro-2,6-dihydroxynicotinic acid. [] This suggests that the initial step likely involves a hydroxylation reaction at the 6th position of the pyridine ring.

Q3: Does the presence of similar compounds influence the degradation of this compound?

A: Studies have shown that the presence of 2-hydroxynicotinic acid, a structurally similar compound, can induce the enzymes responsible for degrading this compound. [] This suggests a potential regulatory mechanism within these bacteria to adapt to the presence of such compounds in their environment.

Q4: Are there microorganisms that can degrade this compound but are unable to utilize it as a sole energy and carbon source?

A: Yes, a species of Pseudomonas has been identified that can degrade 3-chloroquinoline-8-carboxylic acid into this compound but cannot further metabolize this compound. [] This suggests that while this bacterium possesses enzymes capable of producing this compound, it lacks the complete metabolic pathway for its complete degradation and utilization.

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